N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide” is a chemical compound with the molecular formula C11H9N3O3S3. It has an average mass of 327.402 Da and a monoisotopic mass of 326.980591 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate were synthesized via cyclization of carbethoxyhydrazones of acetyl derivatives of furan-2-carboxylic and 3-(2-furyl)-acrylic acids under the conditions of the Hurd-Mori reaction .Chemical Reactions Analysis
In a related compound, it was shown that treating methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate with morpholine in the presence of potassium hydroxide leads to the cleavage of the thiadiazole ring with the liberation of nitrogen and the formation of [5-(methoxycarbonyl)fur-2-yl]acetic acid morpholide .Scientific Research Applications
Photodynamic Therapy Applications
The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are essential for Type II photosensitizers in PDT, showing remarkable potential for cancer treatment due to these features (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several studies have synthesized and evaluated derivatives of sulfonamide compounds for their anticancer activities. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives exhibited marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with some compounds showing high selectivity and significant inhibition potency (Karakuş et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is crucial in various physiological and pathological processes, including neurodegenerative diseases. Compounds with this structure were effective in vitro, and their inhibition potency was confirmed through in vivo experiments, offering a pathway for investigating the role of the kynurenine pathway in neuronal injury and potential therapeutic interventions (Röver et al., 1997).
Human Carbonic Anhydrase Isoenzyme Inhibitors
A series of derivatives has been designed and synthesized for in vitro evaluation against human carbonic anhydrase (hCA) isoforms, showing modest inhibition potency. These findings suggest that while the synthesized derivatives have weak inhibitory potential towards all investigated isoforms, they could serve as lead molecules for developing selective inhibitors. This research highlights the complexity of designing effective inhibitors and the potential for further development in this area (Mishra et al., 2016).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S3/c15-20(16,12-6-8-2-1-5-17-8)11-4-3-10(19-11)9-7-18-14-13-9/h1-5,7,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUAORVFKTRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.